molecular formula C19H20ClFN4 B8140551 3-chloro-6-(4-ethylpiperazin-1-yl)-7-fluoro-11H-benzo[b][1,4]benzodiazepine

3-chloro-6-(4-ethylpiperazin-1-yl)-7-fluoro-11H-benzo[b][1,4]benzodiazepine

Cat. No.: B8140551
M. Wt: 358.8 g/mol
InChI Key: NZMZJNNWMSYDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of JHU37152 involves several steps, starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

JHU37152 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

JHU37152 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study receptor-ligand interactions and to develop new chemical probes.

    Biology: Employed in the study of neuronal activity and signaling pathways in various biological systems.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

JHU37152 exerts its effects by binding to and activating human muscarinic acetylcholine receptors, specifically hM3Dq and hM4Di receptors. This activation leads to the modulation of neuronal activity through G-protein signaling pathways. The compound exhibits high in vivo potency and selectivity, making it an effective tool for studying neuronal activity and signaling .

Properties

IUPAC Name

3-chloro-6-(4-ethylpiperazin-1-yl)-7-fluoro-11H-benzo[b][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-18-14(21)4-3-5-16(18)22-15-7-6-13(20)12-17(15)23-19/h3-7,12,22H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMZJNNWMSYDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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